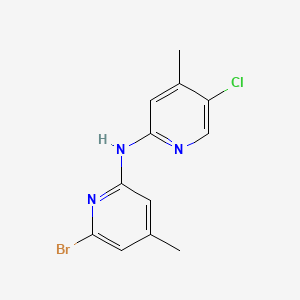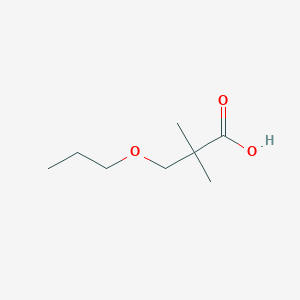
2,2-Dimethyl-3-propoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-propoxypropanoic acid is an organic compound with the molecular formula C8H16O3 It is a branched carboxylic acid that features a propoxy group attached to the third carbon of a 2,2-dimethylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-propoxypropanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with propyl alcohol under acidic conditions to form the ester, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can enhance the scalability of the synthesis, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-propoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-propoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-propoxypropanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The propoxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the propoxy group, making it less hydrophobic.
3-Propoxypropanoic acid: Lacks the dimethyl substitution, affecting its steric properties.
2,2-Dimethyl-3-butenoic acid: Contains a double bond, altering its reactivity.
Uniqueness
2,2-Dimethyl-3-propoxypropanoic acid is unique due to the combination of its branched structure and the presence of both hydrophobic and hydrophilic functional groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-propoxypropanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5-11-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
SONMPYFVVLVNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)

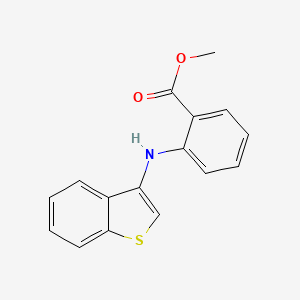

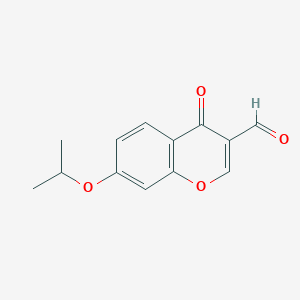
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
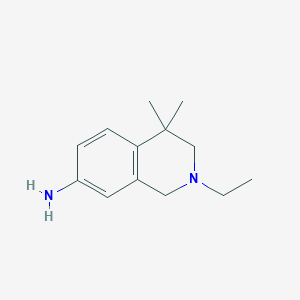
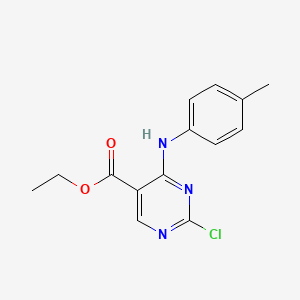



![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
